molecular formula C6H12CaO7 B1200342 Calcium gluconate CAS No. 299-28-5

Calcium gluconate

Cat. No.: B1200342
CAS No.: 299-28-5
M. Wt: 236.23 g/mol
InChI Key: QDCSTXADKDXERF-JJKGCWMISA-N
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Description

Calcium gluconate (C₁₂H₂₂CaO₁₄) is an organic calcium salt of gluconic acid, widely utilized in medical, food, and industrial applications due to its high solubility and bioavailability . It contains 9.3 mg of elemental calcium per 1 mL of a 10% solution, equivalent to 4.65 mEq, making it a preferred choice for intravenous (IV) administration in hypocalcemia, hyperkalemia, and magnesium toxicity . Its molecular structure features calcium ions bound to oxygen atoms within gluconic acid’s hydroxyl and carboxyl groups, enabling efficient calcium release in physiological environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium gluconate is typically prepared by reacting gluconic acid with calcium carbonate or calcium hydroxide . The reaction can be represented as: [ \text{Gluconic Acid} + \text{Calcium Carbonate} \rightarrow \text{this compound} + \text{Carbon Dioxide} + \text{Water} ] This reaction is carried out at temperatures between 80-90°C .

Industrial Production Methods: There are three main industrial methods for producing this compound:

Chemical Reactions Analysis

Types of Reactions: Calcium gluconate primarily undergoes decomposition reactions when heated, releasing carbon and other by-products . It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Calcium gluconate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Pharmacological Comparisons

Calcium Gluconate vs. Calcium Carbonate

  • Elemental Calcium Content : Calcium carbonate provides 40% elemental calcium, whereas this compound offers only 9.3% per gram. This makes carbonate more cost-effective for oral supplementation but less suitable for rapid IV correction .
  • Pharmacokinetics : A study comparing oral this compound and calcium carbonate found similar AUC₀–ₜ values but a 29% longer Tₘₐₓ for gluconate, reflecting its slower absorption kinetics . Adverse events (e.g., gastrointestinal discomfort) were less frequent with gluconate (15% vs. 22% for carbonate) .

This compound vs. Calcium Chloride

  • Elemental Calcium : Calcium chloride provides 27 mg/mL (10% solution) vs. 9.3 mg/mL for gluconate, making chloride more potent for emergency cardiac stabilization .
  • Safety : Chloride’s higher dissociation constant increases the risk of vascular irritation and precipitation with phosphate in parenteral nutrition (PN). Gluconate’s lower dissociation minimizes these risks, though it may introduce aluminum contamination in PN formulations .

Dairy Industry

In goat’s milk gel production, this compound (20 mg Ca/100 g⁻¹) increased gel hardness by 53% (3.61 N vs. 2.35 N control) and reduced syneresis by 4.76–10.28% compared to citrate and carbonate. It also mitigated undesirable "goatish" flavors, enhancing consumer acceptability .

Food Fortification

This compound is used in fortified soy drinks and baked goods. While tricalcium phosphate-fortified soy showed 18.1% calcium absorption (vs. 21.7% for milk), gluconate’s absorption efficiency in such matrices remains understudied .

Agriculture and Preservation

Edible coatings combining 2% chitosan and 2% this compound reduced guava fruit weight loss by 30% and extended shelf life to 21 days at 8°C by maintaining firmness and ascorbic acid content .

Chemical and Solubility Properties

  • Calcium Binding : Gluconate binds calcium with a high association constant (log K = 1.84), though lactate (85 mM) binds more calcium ions than gluconate (40 mM) in acidic whey solutions. This reduces ionic calcium availability, delaying 70% demineralization by 29% .
  • C-S-H Solubility : In cementitious systems, 192 mM gluconate quadrupled aqueous calcium concentration (from 1.1 mM to 4.4 mM) by forming soluble Ca-gluconate complexes, enhancing silicate dissolution .

Data Tables

Table 1: Pharmacokinetic Parameters of Oral Calcium Compounds

Parameter This compound Calcium Carbonate
Cₘₐₓ (μg/mL) 12.3 ± 1.5 14.8 ± 2.1
Tₘₐₓ (hours) 4.2 ± 0.6 3.3 ± 0.4
AUC₀–₁₂ (μg·h/mL) 98.7 ± 10.2 102.4 ± 12.7
Adverse Events (%) 15 22

Source:

Table 2: Impact of Calcium Compounds on Goat’s Milk Gel Properties

Compound (20 mg Ca/100 g⁻¹) Syneresis Reduction (%) Hardness (N)
Control 0 2.35–2.99
This compound 4.76 3.61
Calcium Carbonate 10.28 3.12

Source:

Key Considerations and Trade-offs

  • Medical Use : Gluconate’s lower elemental calcium requires larger IV doses but offers safer PN compatibility. Chloride is preferred in emergencies but risks tissue necrosis .
  • Industrial Use : While gluconate enhances food texture and shelf life, its higher cost limits widespread adoption compared to carbonate or chloride .
  • Environmental Impact : Gluconate’s biodegradability makes it an eco-friendly corrosion inhibitor, though less effective than zinc gluconate in seawater applications .

Q & A

Q. What experimental methodologies are recommended for quantifying calcium gluconate in complex matrices like food or biological samples?

Basic:
Complexometric titration with ethylenediaminetetraacetic acid (EDTA) is a standard method for determining calcium content in this compound. This requires dissolving the sample in water, adjusting the pH to 12-13 with sodium hydroxide, and using a calcium-specific indicator (e.g., Patton-Reeder indicator). The EDTA solution must be standardized against a known calcium source to ensure accuracy .

Advanced:
For simultaneous quantification in multicomponent systems (e.g., foods containing ferrous gluconate and this compound), liquid chromatography–tandem mass spectrometry (LC-MS/MS) is optimal. Key parameters include:

  • Chromatography: C18 column with gradient elution (mobile phase: methanol/water with 0.1% formic acid).
  • Detection: Multiple reaction monitoring (MRM) for ions m/z 430.4 → 112.1 (this compound) and m/z 482.3 → 112.1 (ferrous gluconate).
  • Validation: Limits of detection (LOD) for this compound are 1.4 mg/kg, with recoveries of 94.3–110.8% in beverages .

Q. How do calcium chloride and this compound differ in bioavailability and clinical efficacy?

Basic:
Calcium chloride provides ~3× more elemental calcium per gram than this compound (13.6 mEq/g vs. 4.5 mEq/g). However, both forms achieve comparable increases in serum ionized calcium ([Ca²⁺]) when equimolar doses are administered intravenously. This compound is preferred for peripheral IV use due to lower tissue necrosis risk .

Advanced:
Studies in anhepatic liver transplant patients show no difference in [Ca²⁺] elevation rates between calcium chloride (10 mg/kg) and this compound (30 mg/kg), debunking the myth that gluconate requires hepatic metabolism. Both forms exhibit rapid dissociation in vivo, independent of liver function .

Q. What pharmacokinetic (ADME) data are critical for preclinical studies of this compound?

Basic:

  • Absorption: this compound is rapidly absorbed in the gastrointestinal tract, supported by rat studies with radiolabeled analogs (e.g., glucono-δ-lactone).
  • Distribution: Primarily in aqueous compartments due to high water solubility (3.3 g/100 mL at 25°C) and low log Kow (-4.7), indicating minimal lipid membrane penetration .

Advanced:

  • Metabolism: QSAR modeling predicts gluconate metabolism into glucose-related intermediates (e.g., D-gluconic acid, glucono-δ-lactone) and calcium hydroxide.
  • Excretion: Renal excretion dominates, with 70–80% of orally administered doses eliminated in urine within 24 hours in rat models .

Q. How can researchers address data gaps in this compound toxicity studies?

Basic:
Analog studies (e.g., sodium gluconate, glucono-δ-lactone) are used to infer toxicity endpoints. For example:

  • Developmental toxicity: Sodium gluconate showed no teratogenicity in rats at 1,000 mg/kg/day .
  • Repeated-dose toxicity: Glucono-δ-lactone caused no adverse effects in 90-day rat studies at 750 mg/kg/day .

Advanced:
New Approach Methodologies (NAMs) like in silico metabolic simulators (e.g., OECD QSAR Toolbox) predict metabolite formation and toxicity pathways. These tools are validated against analog data to fill gaps in repeated-dose and reproductive toxicity studies .

Q. What experimental designs are recommended for studying this compound’s role in mitigating drug-induced toxicity?

Basic:
For beta-blocker or calcium channel blocker overdose models:

  • Dose: 60–100 mg/kg IV this compound in rodents.
  • Outcome measures: Survival rates, hemodynamic stability (e.g., mean arterial pressure), and serum [Ca²⁺] monitoring .

Advanced:
In clinical trials (e.g., polymyxin-induced respiratory failure prevention):

  • Design: Retrospective cohort studies comparing intubation rates in patients receiving IV this compound (e.g., 1 g q6h) versus controls.
  • Statistical analysis: Unpaired t-tests for continuous variables (e.g., ICU transfer rates) with significance at p < 0.005 .

Q. How does this compound’s solubility profile influence its formulation in parenteral nutrition (PN)?

Advanced:
this compound is preferred over calcium chloride in PN due to superior compatibility with phosphate. Key considerations:

  • Solubility curves: this compound allows higher concentrations (≤10 mEq/L) without precipitation, whereas calcium chloride is limited to ≤5 mEq/L.
  • Stability: Amino acid concentration ≥4.25% and dextrose presence reduce precipitation risk in 2-in-1 PN formulations .

Q. What environmental fate data are essential for assessing this compound’s ecological impact?

Advanced:

  • Mobility: High water solubility and low log Koc (0.7) indicate high leaching potential into groundwater.
  • Biodegradation: Readily biodegradable under aerobic conditions (≥60% degradation in 28 days) and anaerobic conditions (via analog data).
  • Bioaccumulation: Low BCF/BAF (<10 L/kg) due to hydrophilicity .

Q. What synthetic routes are optimal for this compound production in research settings?

Basic:

  • Electrochemical oxidation: Glucose oxidation at alkaline pH (pH 11–12) using platinum electrodes yields gluconic acid, which is neutralized with calcium carbonate.
  • Yield: ~85% with purity ≥98% .

Advanced:

  • Enzymatic catalysis: Glucose oxidase (from Aspergillus niger) converts glucose to gluconic acid with oxygen as a co-substrate.
  • Process optimization: Continuous reactors with immobilized enzymes achieve >95% conversion efficiency .

Properties

Key on ui mechanism of action

Calcium is essential for the functional integrity of the nervous, muscular, and skeletal systems. It plays a role in normal cardiac function, renal function, respiration, blood coagulation, and cell membrane and capillary permeability. Also, calcium helps to regulate the release and storage of neurotransmitters and hormones, the uptake and binding of amino acids, absorption of vitamin B 12, and gastrin secretion. The major fraction (99%) of calcium is in the skeletal structure primarily as hydroxyapatite, Ca 10(PO 4) 6(OH) 2; small amounts of calcium carbonate and amorphous calcium phosphates are also present. The calcium of bone is in a constant exchange with the calcium of plasma. Since the metabolic functions of calcium are essential for life, when there is a disturbance in the calcium balance because of dietary deficiency or other causes, the stores of calcium in bone may be depleted to fill the body's more acute needs. Therefore, on a chronic basis, normal mineralization of bone depends on adequate amounts of total body calcium.

CAS No.

299-28-5

Molecular Formula

C6H12CaO7

Molecular Weight

236.23 g/mol

IUPAC Name

calcium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

InChI

InChI=1S/C6H12O7.Ca/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-5,7-11H,1H2,(H,12,13);/t2-,3-,4+,5-;/m1./s1

InChI Key

QDCSTXADKDXERF-JJKGCWMISA-N

SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Ca+2]

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O.[Ca]

Canonical SMILES

C(C(C(C(C(C(=O)O)O)O)O)O)O.[Ca]

Color/Form

Crystals, granules, or powder

density

0.30-0.65 g/cm³

melting_point

120 °C
178 °C

Key on ui other cas no.

299-28-5
18016-24-5

physical_description

Odourless, white crystalline granules or powder, stable in air
Odorless solid;  Soluble in water;  [HSDB] White powder;  [Sigma-Aldrich MSDS]
WHITE SOLID IN VARIOUS FORMS.

shelf_life

Stable in air.

solubility

Soluble in water, insoluble in ethanol
Slowly soluble in 5 parts boiling water;  insoluble in alc or other organic solvents. Slowly soluble in 30 parts cold, about 5 parts boiling water
Insoluble in acetic acid
Sol in water 3.3 g/100 cc at 15 °C
In water, 3.33X10+4 mg/L at 25 °C
Solubility in water, g/100ml at 25 °C: 3.5 (moderate)

Synonyms

Calciofon
Calcipot
Calcium Braun
Calcium Gluconate
Calcivitol
Calglucon
CBG
Ebucin
Flopak Plain
Glucal
Glucobiogen
Gluconate de Calcium Lavoisier
Gluconate, Calcium
Gluconato Calc Fresenius

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

Calcium gluconate
Calcium gluconate
Calcium gluconate
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Calcium gluconate

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